1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde
Overview
Description
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H13NO3S and a molecular weight of 299.35 . It is also known by its CAS Number: 146384-54-5 .
Molecular Structure Analysis
The linear formula of 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is C16H13NO3S . The structure includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.Physical And Chemical Properties Analysis
This compound has a melting point of 136-137°C or 138°C . It has a density of 1.28 and a flash point of 267°C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Efficient Synthesis of Heterocycles
The compound 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde serves as a precursor in the synthesis of heterocyclic compounds. Gribble et al. (2002) demonstrated the use of indole-3-carbaldehyde for preparing fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, highlighting its utility in constructing complex molecular frameworks through lithiation and cyclization reactions [Gribble, Jiang, & Liu, 2002]. Similarly, Bourlot et al. (1994) explored its application in the Baeyer-Villiger oxidation to synthesize 1,2-dihydro-3H-indol-3-ones, further underscoring its versatility in organic synthesis [Bourlot, Desarbre, & Mérour, 1994].
Catalysis and Green Chemistry
The compound has also been employed in green and sustainable chemistry applications. For instance, Madan (2020) reported its use in the synthesis of knoevenagel condensed products via a nanocatalyzed route, emphasizing the environmental benefits of such methodologies [Madan, 2020]. Banari et al. (2017) demonstrated its role in the electrophilic substitution of indole derivatives, further expanding its application in the synthesis of biologically relevant compounds under eco-friendly conditions [Banari, Kiyani, & Pourali, 2017].
Molecular Rearrangements and Synthesis of Arylsulfones
L'abbé et al. (1990) investigated its utility in molecular rearrangements leading to the synthesis of 1-aryl-1,2,3-triazole-4-carbaldehydes, showcasing its potential in creating diverse molecular architectures [L'abbé, Bruynseels, Delbeke, & Toppet, 1990]. Silvestri et al. (2003) highlighted its importance in the synthesis of novel indolyl aryl sulfones with significant anti-HIV-1 activity, demonstrating its relevance in medicinal chemistry [Silvestri, De Martino, La Regina, Artico, Massa, Vargiu, Mura, Loi, Marceddu, & la Colla, 2003].
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPHRFQIBIQGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352842 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661738 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde | |
CAS RN |
50562-79-3 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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